molecular formula C11H13ClN2O2 B2415314 2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide CAS No. 944939-06-4

2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide

Cat. No. B2415314
CAS RN: 944939-06-4
M. Wt: 240.69
InChI Key: ZTGVDLYTWFHHHL-UHFFFAOYSA-N
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Description

2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide is a nonsteroidal anti-inflammatory drug .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide is C10H12ClNO . Its molecular weight is 197.66 .

Scientific Research Applications

Crystallography and Structural Analysis

This compound has been used in studies related to crystallography and structural analysis . The crystal structure of this compound reveals the presence of hydrogen-bonded dimers . It crystallizes in the monoclinic space group P2 1 /n . The crystal structure of the compound revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the orthoposition .

Optical Properties

The optical properties of this compound have been investigated using UV–vis spectrophotometry . The compound showed solvatochromic effects upon the varying polarity of the solvent . Time-dependent DFT calculations (TD-DFT) of the compound suggest that the deprotonation process occurs in polar solvents such as DMF .

Theoretical Investigation

The compound has been the subject of theoretical investigations . According to the Hirshfeld surface, C–H⋯ Cl interaction is also found, of which distance is relatively longer than the C–H⋯ O distance .

Synthesis and Characterization

The compound has been synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .

Use in Determination of Enantiomers

2-Chloro-2’,6’-dimethylacetanilide is used in the determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .

Nonsteroidal Anti-inflammatory Drug

It is also used as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(2,5-dimethylphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-4-8(2)9(5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGVDLYTWFHHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-((2,5-dimethylphenyl)carbamoyl)acetamide

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